Cas no 2492-43-5 (2-Hexenal, 4-oxo-,(2E)-)

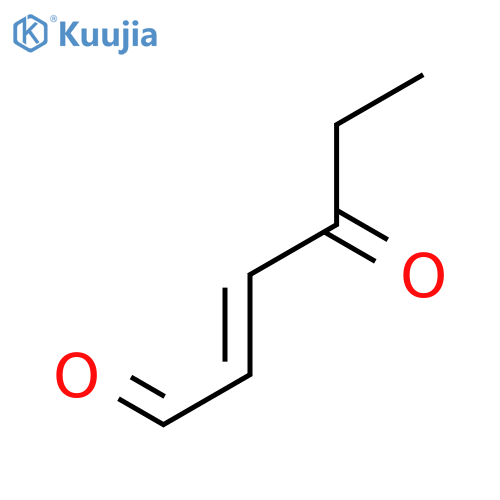

2-Hexenal, 4-oxo-,(2E)- structure

商品名:2-Hexenal, 4-oxo-,(2E)-

2-Hexenal, 4-oxo-,(2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Hexenal, 4-oxo-,(2E)-

- (E)-4-OXOHEX-2-ENAL

- 4-oxohex-2-enal

- (E)-4-Oxo-2-hexenal

- 2-Hexenal, 4-oxo-, (E)-

- 4MT6VG8ZKR

- (2E)-4-Oxo-2-hexenal

- 4-oxidanylidenehex-2-enal

- 2492-43-5

- 4-Oxo-E-2-hexenal

- trans-4-Ketohex-2-enal

- 2-Hexenal, 4-oxo-, (2E)-

- SCHEMBL1270742

- MFCD08690491

- trans-4-Oxohex-2-en-1-al

- trans-4-Oxo-2-hexenal

- NS00010557

- 4-oxo-trans-2-hexenal

- (2E)-4-oxohex-2-enal

- OHE

- GVKYFODEMNCLGS-ONEGZZNKSA-N

- CHEBI:76721

- AKOS006289522

- 4-oxo-2E-Hexenal

- LMFA06000120

- DTXSID701315637

- Q27146302

- (E)-4-Oxo-2-hexen-1-al

- 4-oxo-(e)-2-hexenal

- 4-OXO-2-HEXENAL

-

- インチ: InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+

- InChIKey: GVKYFODEMNCLGS-ONEGZZNKSA-N

- ほほえんだ: CCC(/C=C/C=O)=O

計算された属性

- せいみつぶんしりょう: 112.05244

- どういたいしつりょう: 112.05243

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 0.969

- ふってん: 210.1°Cat760mmHg

- フラッシュポイント: 75.1°C

- 屈折率: 1.434

- PSA: 34.14

2-Hexenal, 4-oxo-,(2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB503722-1 g |

(E)-4-Oxohex-2-enal, ,95%; . |

2492-43-5 | 1g |

€799.00 | 2023-01-19 |

2492-43-5 (2-Hexenal, 4-oxo-,(2E)-) 関連製品

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 2497-21-4(4-Hexen-3-one)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 409-02-9(Heptenone, methyl-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2492-43-5)2-Hexenal, 4-oxo-,(2E)-

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):156.0/274.0/503.0/1507.0